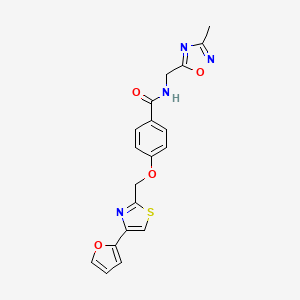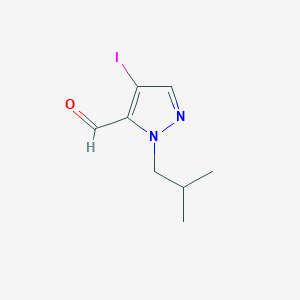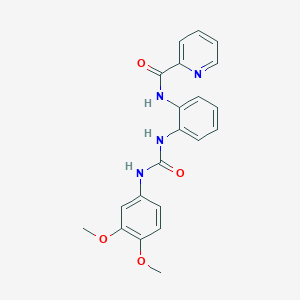amine CAS No. 477867-83-7](/img/structure/B2946218.png)
(Z)-[1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylidene](methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine is a synthetic organic compound characterized by its unique structural features. It contains a chlorophenyl group, a methylbenzenesulfonyl group, and a methoxyamine group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl and methylbenzenesulfonyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts and solvents that facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine include:
- (E)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine
- 1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine
Uniqueness
The uniqueness of (Z)-1-(4-chlorophenyl)-3-(4-methylbenzenesulfonyl)propylideneamine lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-methoxy-3-(4-methylphenyl)sulfonylpropan-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-13-3-9-16(10-4-13)23(20,21)12-11-17(19-22-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQDZVWJMUEGOA-ZPHPHTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=NOC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC/C(=N/OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
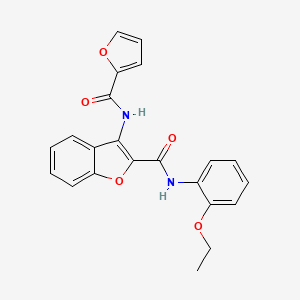
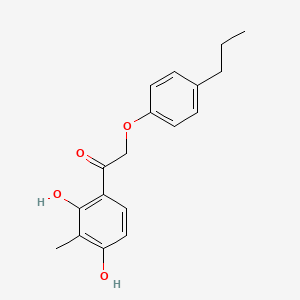
![3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2946137.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2946139.png)
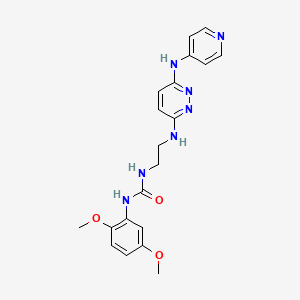
![3,4-dimethoxy-N-[4-({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2946143.png)
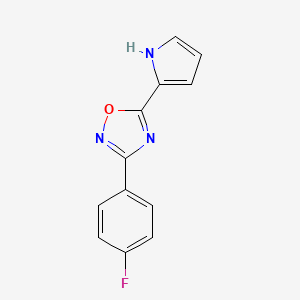
![Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2946147.png)
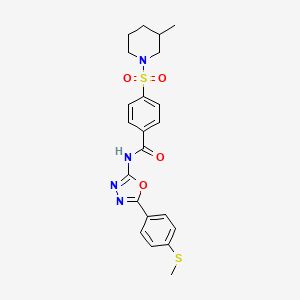
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2946150.png)
